molecular formula C14H26N2O B7487667 N-cyclohexyl-2-piperidin-1-ylpropanamide

N-cyclohexyl-2-piperidin-1-ylpropanamide

Cat. No.: B7487667
M. Wt: 238.37 g/mol
InChI Key: QHSMLDFEILUCOS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-piperidin-1-ylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclohexyl group and a piperidin-1-yl moiety. The cyclohexyl group enhances lipophilicity, which may influence blood-brain barrier penetration.

Properties

IUPAC Name

N-cyclohexyl-2-piperidin-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-12(16-10-6-3-7-11-16)14(17)15-13-8-4-2-5-9-13/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSMLDFEILUCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Gaps

  • Antitumor vs. Neurological Activity: Unlike BCNU, which shows clinical antitumor efficacy in humans, this compound lacks documented oncology trials.
  • Toxicity Data : While BCNU’s hematopoietic toxicity is well-characterized , the target compound’s safety profile remains speculative. Preclinical studies on analogous amides (e.g., lidocaine) suggest dose-dependent organ toxicity, necessitating rigorous pharmacokinetic analysis.

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